Ethanolate

Übersicht

Beschreibung

Ethoxide is an organic anion that is the conjugate base of ethanol. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite. It is a conjugate base of an ethanol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethanolate plays a significant role in the pharmaceutical industry, particularly in drug formulation and development.

Drug Formulation

This compound derivatives are often used in the formulation of medications. For instance, Darunavir this compound is a prominent antiretroviral drug used in the treatment of HIV. Its this compound form enhances solubility and bioavailability compared to its parent compound .

Stability Studies

Stability studies of this compound compounds are crucial for ensuring the efficacy and safety of pharmaceutical products. Research has shown that forced degradation studies on drugs like efonidipine HCl this compound can reveal insights into their stability under various conditions (e.g., hydrolytic, oxidative) and help optimize formulation strategies .

| Drug | This compound Form | Application |

|---|---|---|

| Darunavir | Darunavir this compound | Antiretroviral therapy |

| Efonidipine HCl | Efonidipine HCl this compound | Antihypertensive medication |

Catalytic Processes

Ethanol and its derivatives, including this compound, are increasingly being explored in catalytic processes for biofuel production.

Biofuel Production

Recent advances highlight the use of this compound in biorefinery concepts to produce biofuels. For example, integrating ethanol-assisted liquefaction with microalgae fermentation has been shown to enhance lipid extraction and biodiesel yield significantly . This process demonstrates the potential of this compound as a catalyst in sustainable energy production.

Catalytic Efficiency

The catalytic efficiency of this compound can be attributed to its ability to facilitate reactions under mild conditions, making it an attractive option for green chemistry applications. Studies indicate that this compound can improve reaction rates while minimizing by-products, thus enhancing overall yield .

Environmental Applications

This compound compounds are also being investigated for their environmental applications, particularly in waste treatment and pollution control.

Wastewater Treatment

Research indicates that this compound can be effective in treating wastewater by promoting the breakdown of organic pollutants through biochemical processes. The presence of this compound enhances microbial activity, leading to improved degradation rates of contaminants .

Soil Remediation

Ethanol-based compounds have been employed in soil remediation efforts to mitigate the effects of hazardous waste. Their ability to solubilize contaminants allows for easier extraction and degradation by microorganisms present in the soil .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Efonidipine HCl this compound Study : A study focused on assessing the stability and degradation pathways of efonidipine HCl this compound under forced conditions provided valuable insights into its formulation challenges and stability enhancements .

- Biofuel Production from Microalgae : A biorefinery project demonstrated that using this compound during microalgae fermentation significantly increased biodiesel yields, showcasing its effectiveness as a catalyst .

- Wastewater Treatment Efficacy : A field study on wastewater treatment revealed that incorporating this compound into treatment protocols led to a 30% increase in pollutant degradation rates compared to traditional methods .

Analyse Chemischer Reaktionen

Preparation of Sodium Ethoxide

Sodium ethoxide is synthesized via the reaction of sodium metal with absolute ethanol:

This exothermic reaction proceeds efficiently under anhydrous conditions, yielding a white solid. Impure samples may appear yellow/brown due to degradation products .

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Absolute ethanol | |

| Byproduct | Hydrogen gas () | |

| Purity Control | Precipitation with acetone |

Base-Catalyzed Condensation Reactions

Sodium ethoxide deprotonates α-hydrogens in esters, enabling enolate formation for condensation:

-

Claisen Condensation :

-

Malonic Ester Synthesis :

Used to prepare substituted acetic acids via alkylation of diethyl malonate .

Key Data :

-

Optimal base strength (pKa ~ 15.5) for α-hydrogen abstraction .

-

Transesterification minimized when alkoxide matches ester alkoxy groups .

Transesterification Reactions

Sodium ethoxide facilitates nucleophilic substitution in esters:

This reaction is critical in biodiesel production and polymer synthesis.

| Factor | Impact on Reaction Efficiency | Source |

|---|---|---|

| Alkoxide-ester match | Reduces side products | |

| Anhydrous conditions | Prevents hydrolysis |

Degradation and Stability

Sodium ethoxide reacts with moisture and atmospheric CO₂, limiting its shelf life:

-

Hydrolysis :

-

Carbonation :

Stability Data :

Metathesis Reactions

Sodium ethoxide exchanges alkoxy groups with metal halides:

This method prepares metal alkoxides like titanium(IV) ethoxide .

Elimination Reactions

In ethanol solutions, sodium ethoxide promotes β-elimination to form alkenes:

Eigenschaften

CAS-Nummer |

16331-64-9 |

|---|---|

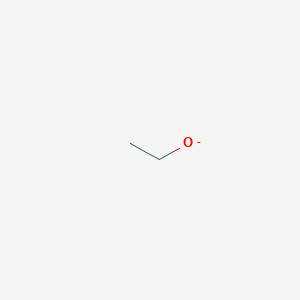

Molekularformel |

C2H5O- |

Molekulargewicht |

45.06 g/mol |

IUPAC-Name |

ethanolate |

InChI |

InChI=1S/C2H5O/c1-2-3/h2H2,1H3/q-1 |

InChI-Schlüssel |

HHFAWKCIHAUFRX-UHFFFAOYSA-N |

SMILES |

CC[O-] |

Kanonische SMILES |

CC[O-] |

Key on ui other cas no. |

16331-64-9 |

Synonyme |

1-hydroxyethyl radical ethanol, ion(1-) ethyl alcohol radical hydroxyethyl free radical |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.